molecular formula C16H12O5 B3047351 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- CAS No. 137988-00-2

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-

Cat. No. B3047351
CAS RN: 137988-00-2
M. Wt: 284.26 g/mol
InChI Key: KWGMDIDUQWHRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-, also known as Hesperetin, is a flavonoid compound found in citrus fruits and some medicinal plants. Hesperetin has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- is not fully understood, but it is believed to work through various pathways in the body. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is responsible for regulating inflammation in the body. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has various biochemical and physiological effects in the body. It has been shown to increase antioxidant enzyme activity and reduce oxidative stress. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it is a natural compound found in citrus fruits and some medicinal plants, which makes it readily available and relatively inexpensive. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities, which makes it a promising compound for further research. One limitation of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it may have low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are many potential future directions for research on 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-. One area of interest is its potential use as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- may have potential as a therapeutic agent for various diseases, including cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis and cardiovascular disease. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-19-11-3-2-4-12(8-11)21-15-9-20-14-7-10(17)5-6-13(14)16(15)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGMDIDUQWHRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160426
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-

CAS RN

137988-00-2
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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